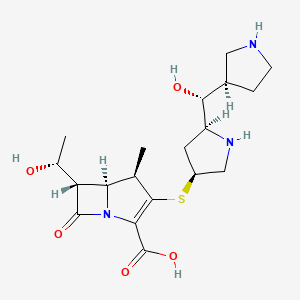
E-1010 free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E-1010 free base is a synthetic organic compound known for its antibacterial properties. It belongs to the class of carbapenem antibiotics, which are resistant to hydrolysis by most clinically relevant beta-lactamases . The compound is characterized by its complex molecular structure, which includes a bicyclic ring system and multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E-1010 free base involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic ring system, introduction of the hydroxyethyl group, and the attachment of the pyrrolidinyl groups. The reaction conditions typically involve the use of strong bases, protecting groups, and various organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the optimization of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is purified using techniques such as crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
E-1010 free base undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.
Major Products
Scientific Research Applications
E-1010 free base has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antibacterial properties and its interaction with biological molecules.
Medicine: Investigated for its potential use as an antibiotic to treat bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of E-1010 free base involves the inhibition of bacterial cell wall synthesis. The compound targets and binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This binding inhibits the synthesis of the cell wall, leading to cell lysis and death of the bacteria .
Comparison with Similar Compounds
E-1010 free base is unique among carbapenem antibiotics due to its resistance to hydrolysis by most beta-lactamases. Similar compounds include:
Imipenem: Another carbapenem antibiotic with a similar mechanism of action but different resistance profile.
Meropenem: Known for its broad-spectrum antibacterial activity and stability against beta-lactamases.
Ertapenem: A carbapenem with a longer half-life, allowing for less frequent dosing.
This compound stands out due to its unique molecular structure and its high resistance to beta-lactamase hydrolysis, making it a valuable compound in the fight against antibiotic-resistant bacteria .
Properties
CAS No. |
312774-20-2 |
|---|---|
Molecular Formula |
C19H29N3O5S |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H29N3O5S/c1-8-14-13(9(2)23)18(25)22(14)15(19(26)27)17(8)28-11-5-12(21-7-11)16(24)10-3-4-20-6-10/h8-14,16,20-21,23-24H,3-7H2,1-2H3,(H,26,27)/t8-,9-,10-,11+,12+,13-,14-,16-/m1/s1 |
InChI Key |
QYOLGBCSUXWEKY-ANTKKXPTSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)[C@@H]([C@@H]4CCNC4)O)C(=O)O)[C@@H](C)O |
SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(C4CCNC4)O)C(=O)O)C(C)O |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(C4CCNC4)O)C(=O)O)C(C)O |
| 312774-20-2 | |
Synonyms |
(+)-(4R,5S,6S)-6-(R)-1-hydroxyethyl)-3-((2S,4S)-2-((R)-1-hydroxy-1-((R)-pyrrolidin-3-yl)methyl)pyrrolidin-4-yl)thio-4-methyl-7-oxo-1-azabicyclo(3.2.0hept-2-ene-2-carboxylic acid monohydrochloride E1010 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


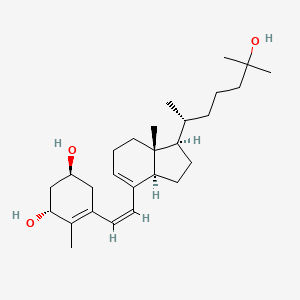

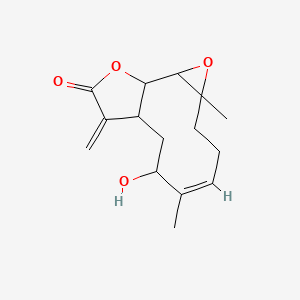
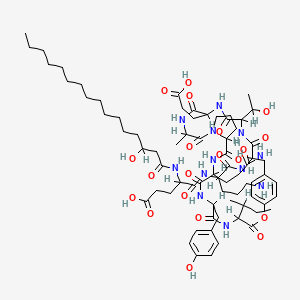


![[2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1233959.png)
![2-[5-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1233960.png)
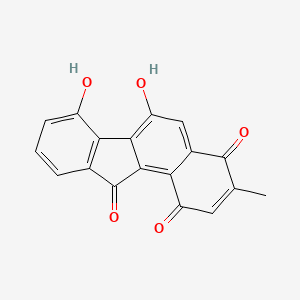
![N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1233963.png)
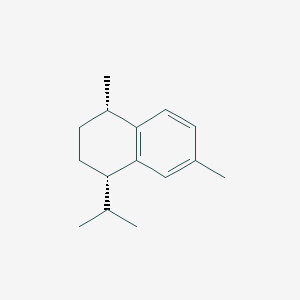
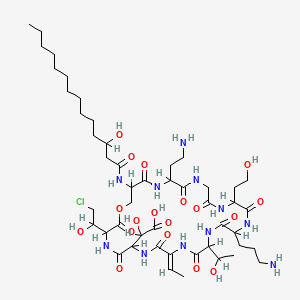
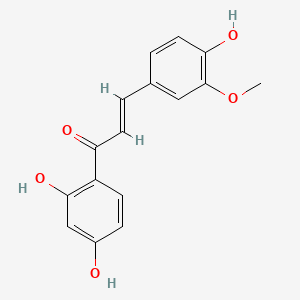
![(5S,8S,11S,12Z)-5-amino-N-[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]propan-2-yl]amino]-1,4-dioxobutan-2-yl]-8-(2-methylpropyl)-6,9-dioxo-1-thia-3,7,10-triazacyclotridec-12-ene-11-carboxamide](/img/structure/B1233969.png)
